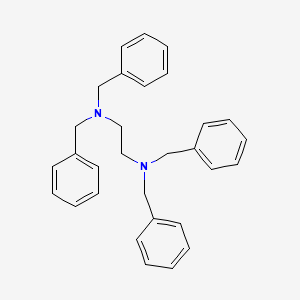

N,N,N',N'-Tetrabenzylethylenediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N,N’,N’-Tetrabenzylethylenediamine” is a flexible organic molecule . It is used as a first sphere ligand in outer sphere adducts .

Synthesis Analysis

The synthesis of “N,N,N’,N’-Tetrabenzylethylenediamine” involves single crystal X-ray diffraction (SC-XRD) and DFT calculations . Slow crystallization of the molecule in the solution-state yields two polymorphs (Lα-phase and Lβ-phase) with Z′ = 0.5 . Fast crystallization by rapid cooling from solution and directly from melt allows a third, less stable polymorph with Z′ = 2 (Lγ-phase) .Molecular Structure Analysis

The molecular structure of “N,N,N’,N’-Tetrabenzylethylenediamine” has been studied using quantum mechanical (QM) calculations specific for the solid state . The experimental X-ray structures were compared against the optimized structures from DFT . It was found that Lβ-phase is the most stable and Lγ-phase is the least stable phase .Aplicaciones Científicas De Investigación

Complexation and Catalysis : N,N,N',N'-Tetrabenzylethylenediamine (TBEn) is utilized in the formation of metal complexes, particularly with copper(II). These complexes are investigated for their structure and properties using various spectroscopic methods and have potential applications in catalysis. Notably, TBEn has been found to undergo degradation in the presence of copper(II) halides, leading to unexpected decomposition products (Patel, Shirali, & Goldberg, 1975).

Chelating Agents and Ligand Synthesis : this compound derivatives are synthesized as bifunctional Schiff-base ligands. These ligands are characterized by spectroscopic methods and have been explored for complexation trials with technetium-99m, demonstrating their potential as chelating agents in various applications (Mishra et al., 2003).

Copper-Catalyzed Cross-Coupling Reactions : This compound acts as an efficient bidentate ligand in copper-catalyzed formation of C-N bonds, demonstrating its use in facilitating copper-catalyzed cross-coupling reactions of aryl iodides with amides (Hosseinzadeh, Golchoubian, & Masoudi, 2008).

Iron Chelation : TBEn derivatives have been studied for their ability to chelate iron, especially in the context of protecting cells against iron-catalyzed oxidative damage. These studies involve characterizing ferric iron complexes of TBEn derivatives in aqueous solutions, providing insights into their potential biological applications (Serratrice, Galey, Aman, & Dumats, 2001).

Vanadium(IV) Complex Synthesis : A study reported the synthesis of a non-oxo vanadium(IV) complex from TBEn, providing valuable information on its structural and electrochemical properties. This research opens avenues for exploring such complexes in various scientific fields (Neves et al., 1992).

Ion Sensing Technologies : TBEn derivatives have been used in the synthesis of nickel chelates, which are then applied in creating polyvinyl chloride-based membrane sensors. These sensors demonstrate selective sensitivity to Nickel(II) ions, showing the compound's potential in environmental and biological sensing applications (Jain, Gupta, Ganeshpure, & Raisoni, 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

N,N,N',N'-tetrabenzylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2/c1-5-13-27(14-6-1)23-31(24-28-15-7-2-8-16-28)21-22-32(25-29-17-9-3-10-18-29)26-30-19-11-4-12-20-30/h1-20H,21-26H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOVMYVAKUPUBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2902802.png)

![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)

![2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2902808.png)

![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2902813.png)

![4-chloro-N-(5-{1-[4-(methylsulfonyl)phenyl]-5-oxopyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2902814.png)

![N-allyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902816.png)

![7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2902825.png)